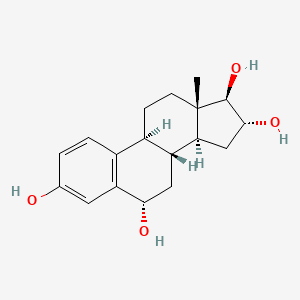

6alpha-Hydroxyestriol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15+,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKRPOLRKWJRRV-GUFONKDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 6alpha Hydroxyestriol

Precursor-Product Relationships within the Estrogen Metabolome

The metabolism of estrogens is a multifaceted process involving numerous hydroxylation and conjugation reactions that ultimately lead to the excretion of these hormones. ontosight.ai 6alpha-Hydroxyestriol is one of many hydroxylated estrogen metabolites, and its presence is indicative of specific metabolic pathways.

Formation as a Metabolite of Estriol (B74026)

6alpha-Hydroxyestriol is formed through the hydroxylation of its precursor, estriol. ontosight.ai This biochemical conversion is a key step in the metabolic cascade of estrogens. ontosight.ai The introduction of a hydroxyl group at the 6-alpha position of the estriol molecule is an enzymatic process. ontosight.ai

Interconversion and Relationships with Other Hydroxylated Estrogens

The estrogen metabolome is characterized by a complex web of interconverting metabolites. While direct interconversion of 6alpha-hydroxyestriol with some other hydroxylated estrogens is not extensively documented, its formation is part of the broader hydroxylation pathways that produce metabolites like 2-hydroxyestriol, 4-hydroxyestrone, and 16alpha-hydroxyestrone (B23248). nih.govwikipedia.org The relative abundance of these metabolites can be influenced by the activity of various enzymes. For instance, 16alpha-hydroxyestrone is a major metabolite of estrone (B1671321) and a precursor in the biosynthesis of estriol. wikipedia.org The balance between different hydroxylated metabolites, such as the ratio of 16alpha-hydroxyestrone to 2-hydroxyestrone, has been a subject of research due to their differing estrogenic potencies. wikipedia.org

Enzymatic Biotransformation of Estrogens Leading to 6alpha-Hydroxylation

The biotransformation of estrogens, including the formation of 6alpha-hydroxyestriol, is predominantly mediated by a superfamily of enzymes known as cytochrome P450 (CYP). aacrjournals.orgresearchgate.net These enzymes are responsible for the hydroxylation of estrogens at various positions on the steroid nucleus. aacrjournals.orgresearchgate.net

Role of Cytochrome P450 Isoforms in Estrogen Hydroxylation

Multiple cytochrome P450 isoforms are involved in the metabolism of estrogens, each exhibiting distinct regioselectivity and catalytic efficiency. aacrjournals.orgnih.govoup.com The expression and activity of these enzymes can vary between individuals and tissues, leading to different estrogen metabolite profiles. nih.govpsu.edu

Specificity and Activity of CYP1A1 in 6alpha-Hydroxylation Pathways

Cytochrome P450 1A1 (CYP1A1) is a key enzyme in the metabolism of estrogens, particularly in extrahepatic tissues. aacrjournals.orgresearchgate.net Studies have shown that CYP1A1 can catalyze the formation of several hydroxylated estrogen metabolites, including 6alpha-hydroxylated products. aacrjournals.orgnih.gov Recombinant CYP1A1 variants have demonstrated the ability to catalyze 6alpha-hydroxylation of both 17β-estradiol and estrone. aacrjournals.org Specifically, CYP1A1 has been shown to have activity for 17β-estradiol 6alpha-hydroxylation. nih.govrhea-db.org

Contributions of Other Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) to Estrogen Metabolism Affecting 6-Hydroxylation Routes

Besides CYP1A1, other cytochrome P450 enzymes, notably from the CYP3A subfamily, play a significant role in estrogen metabolism and can influence the pathways leading to 6-hydroxylation. aacrjournals.orgamegroups.org

CYP3A5: Similar to CYP3A4, CYP3A5 also participates in estrogen metabolism. nih.gov It has been demonstrated to have catalytic activity in the formation of various hydroxylated estrogens. nih.gov The presence and activity of CYP3A5 can therefore influence the pool of estrogen metabolites, indirectly affecting the flux through the 6-hydroxylation pathway. The dominant role of hepatic CYP3A4 and CYP3A5 in the formation of multiple hydroxyestrogen metabolites has been confirmed through studies with selectively expressed human CYP3A4 and CYP3A5. nih.gov

Glucuronidation and Sulfation of Estrogen Metabolites

Following their formation, estrogen metabolites, including 6alpha-Hydroxyestriol, undergo Phase II conjugation reactions, most notably glucuronidation and sulfation. pharmgkb.orgresearchgate.net These processes are essential for inactivating the metabolites and increasing their water solubility, which facilitates their excretion from the body through urine and bile. researchgate.netoup.com This metabolic clearance is a critical detoxification pathway, preventing the accumulation of hormonally active compounds. oup.com The resulting conjugated metabolites, such as glucuronides, are generally considered to be devoid of biological activity. researchgate.netiaea.org

UDP-Glucuronosyltransferases (UGTs) in Conjugation Processes

The process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com These enzymes are located in the endoplasmic reticulum of cells, particularly in the liver, and facilitate the transfer of a glucuronic acid molecule from the co-substrate UDP-glucuronic acid (UDPGA) to a substrate, such as an estrogen metabolite. oup.comhelsinki.fi The human UGT superfamily is divided into families, including UGT1 and UGT2, with multiple isoforms that exhibit different but sometimes overlapping substrate specificities. oup.com A number of UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are known to be involved in the conjugation of various estrogens and their metabolites. aacrjournals.org

Specific Involvement of UGT2B4 in 6alpha-Hydroxyglucuronidation

Detailed research has pinpointed a specific enzyme, UGT2B4, as a key catalyst in the glucuronidation of certain estrogen metabolites. UGT2B4, a member of the UGT2B family, is known to be active on polyhydroxylated estrogens like estriol. hmdb.caepigentek.comjensenlab.org More specifically, studies have demonstrated that UGT2B4 is capable of 6alpha-hydroxyglucuronidation. hmdb.caepigentek.comjensenlab.org Further characterization of the substrate specificity of UGT enzymes has shown that 6alpha-Hydroxyestriol is a substrate for glucuronidation, ranking below 4-hydroxyestriol (B1203195) and 4-hydroxyestradiol (B23129) in terms of reaction preference for certain UGTs. researchgate.netuniprot.org

Modulators of Estrogen Metabolism Pathways Relevant to 6alpha-Hydroxylation

The enzymatic pathways governing estrogen metabolism, including 6alpha-hydroxylation, are subject to modulation by various factors. These modulators can alter the expression or activity of the cytochrome P450 enzymes responsible for the initial hydroxylation. For example, cigarette smoking has been identified as a modulator of placental estrogen metabolism. nih.gov In a study of placental microsomes from smokers compared to non-smokers, the formation of 6alpha-hydroxyestradiol (B140464) was found to be decreased by 33% in the smoking group. nih.gov This suggests that components of cigarette smoke can influence the activity of the enzymes involved in the 6alpha-hydroxylation pathway. nih.gov Additionally, genetic polymorphisms in the genes encoding metabolic enzymes, such as CYPs, can lead to variations in enzyme activity, thereby altering an individual's estrogen metabolite profile. researchgate.net

Molecular and Cellular Mechanisms of 6alpha Hydroxyestriol Activity

Modulation of Cellular Processes by Hydroxylated Estrogens

The hydroxylation of estrogens at different positions on the steroid nucleus can lead to metabolites with distinct biological activities, including varying effects on cellular processes.

The effect of 6alpha-Hydroxyestriol on the proliferation of various cell types has not been specifically documented in the available literature. Studies on other hydroxylated estrogens have shown a range of effects, from potent stimulation to inhibition of cell growth, depending on the specific metabolite, its concentration, the cell type, and the receptor context. However, without direct experimental evidence, the proliferative or anti-proliferative potential of 6alpha-Hydroxyestriol remains speculative.

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a mechanism by which some estrogen metabolites can exert genotoxic effects. This process can lead to mutations and initiate carcinogenesis.

One in vitro study examined the binding of various steroid hormones to human liver DNA and found that estriol (B74026) (E3), a related compound, did not form detectable DNA adducts under the experimental conditions. nih.gov However, this study did not specifically investigate 6alpha-Hydroxyestriol. The potential for 6alpha-Hydroxyestriol to be metabolized into reactive intermediates that can form covalent adducts with DNA has not been specifically investigated, and therefore, its genotoxic potential is unknown.

Q & A

Q. Table 1. Key Methodological Considerations for 6α-Hydroxyestriol Research

Q. Table 2. Common Pitfalls and Solutions in 6α-Hydroxyestriol Studies

| Pitfall | Solution |

|---|---|

| Inconsistent quantification | Standardize protocols using validated LC-MS/MS methods. |

| Overlooked metabolic variability | Stratify analyses by CYP450 genotypes in pharmacokinetic studies. |

| Poor literature search rigor | Use PRISMA-guided systematic reviews with predefined inclusion criteria. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.